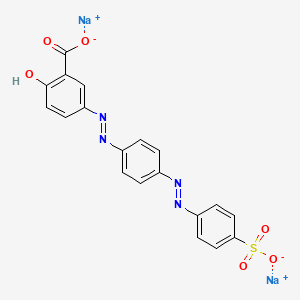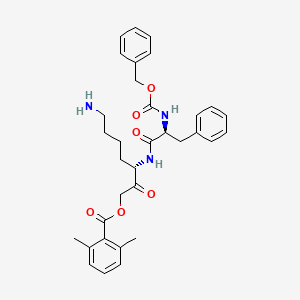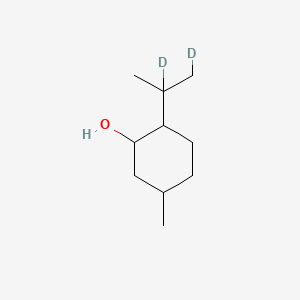
Menthol-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menthol-d2 is a deuterated form of menthol, where two hydrogen atoms are replaced by deuterium. This isotopic substitution is often used in scientific research to study the pharmacokinetics and metabolic pathways of menthol without altering its chemical properties significantly. Menthol itself is a cyclic monoterpene alcohol derived from peppermint or other mint oils, known for its cooling sensation and minty aroma.
准备方法
Synthetic Routes and Reaction Conditions: Menthol-d2 can be synthesized through the hydrogenation of pulegone or menthone in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process includes the extraction of menthone from mint oils, followed by catalytic hydrogenation using deuterium gas. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: Menthol-d2 undergoes similar chemical reactions as non-deuterated menthol, including:
Oxidation: this compound can be oxidized to menthone-d2 using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Menthone-d2 can be reduced back to this compound using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, and room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, and anhydrous conditions.
Major Products:
Oxidation: Menthone-d2.
Reduction: this compound.
Substitution: Various this compound derivatives depending on the substituent introduced.
科学研究应用
Menthol-d2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study isotope effects.
Biology: Helps in understanding the metabolism of menthol in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of menthol.
Industry: Employed in the development of new menthol-based products with enhanced properties.
作用机制
Menthol-d2 exerts its effects primarily through the activation of the transient receptor potential melastatin 8 (TRPM8) ion channel. This activation leads to a cooling sensation by stimulating cold-sensitive receptors in the skin. Additionally, this compound can inhibit calcium ion currents in neuronal membranes, contributing to its analgesic properties. The molecular targets and pathways involved include the TRPM8 ion channel and kappa-opioid receptors.
相似化合物的比较
Menthol-d2 is unique due to its deuterium substitution, which provides distinct advantages in research applications. Similar compounds include:
Menthol: The non-deuterated form, widely used for its cooling and analgesic properties.
Neomenthol: An isomer of menthol with similar properties but different spatial arrangement.
Isopulegol: A precursor in the synthesis of menthol, with a similar structure but different functional groups.
This compound stands out for its use in isotope labeling studies, offering insights into the behavior of menthol in various systems without altering its fundamental properties.
属性
分子式 |
C10H20O |
|---|---|
分子量 |
158.28 g/mol |
IUPAC 名称 |
2-(1,2-dideuteriopropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i1D,7D |
InChI 键 |
NOOLISFMXDJSKH-COMABECVSA-N |
手性 SMILES |
[2H]CC([2H])(C)C1CCC(CC1O)C |
规范 SMILES |
CC1CCC(C(C1)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)

![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

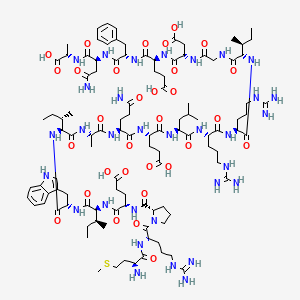
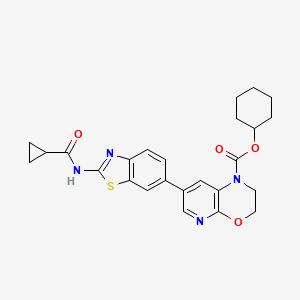


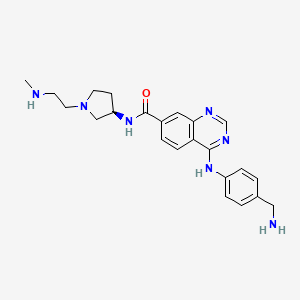
![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
